molecular formula C30H31BN2 B12069051 2-Ethyl-4-methyl imidazlium tetraphenyl borate

2-Ethyl-4-methyl imidazlium tetraphenyl borate

Cat. No.: B12069051
M. Wt: 430.4 g/mol
InChI Key: ARXCLKUJANCYCI-UHFFFAOYSA-O
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Description

2-Ethyl-4-methyl imidazlium tetraphenyl borate is a heterocyclic organic compound with the molecular formula C30H31BN2 and a molecular weight of 430.39154. This compound is known for its unique structure, which includes an imidazolium cation and a tetraphenylborate anion. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Ethyl-4-methyl imidazlium tetraphenyl borate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Ethyl-4-methyl imidazlium tetraphenyl borate undergoes various chemical reactions, including:

    Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethyl-4-methyl imidazlium tetraphenyl borate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl imidazlium tetraphenyl borate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetraphenylborate anion can stabilize the compound in various environments. These interactions can affect molecular pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

2-Ethyl-4-methyl imidazlium tetraphenyl borate can be compared with other imidazolium-based compounds, such as:

    1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in green chemistry applications.

    1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.

    1-Hexyl-3-methylimidazolium chloride: Studied for its potential in biomass processing and extraction.

The uniqueness of this compound lies in its specific combination of the imidazolium cation and tetraphenylborate anion, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C30H31BN2

Molecular Weight

430.4 g/mol

IUPAC Name

2-ethyl-4-methyl-1H-imidazol-1-ium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1

InChI Key

ARXCLKUJANCYCI-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=NC(=C[NH2+]1)C

Origin of Product

United States

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